molecular formula C9H13ClN2 B13043138 (1R)-1-(2-Chloro-3-methylphenyl)ethane-1,2-diamine

(1R)-1-(2-Chloro-3-methylphenyl)ethane-1,2-diamine

Cat. No.: B13043138
M. Wt: 184.66 g/mol
InChI Key: IMRNLUKFCARPHK-QMMMGPOBSA-N
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Description

(1R)-1-(2-Chloro-3-methylphenyl)ethane-1,2-diamine is an organic compound with a complex structure that includes a chloro-substituted aromatic ring and a diamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-Chloro-3-methylphenyl)ethane-1,2-diamine typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-3-methylbenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using ammonia or an amine source and a reducing agent such as sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (1R) enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of industrial-scale chiral resolution methods may be employed.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2-Chloro-3-methylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The diamine group can be oxidized to form imines or nitriles.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of reduced aromatic compounds.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

(1R)-1-(2-Chloro-3-methylphenyl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1R)-1-(2-Chloro-3-methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The diamine group can form hydrogen bonds with biological molecules, influencing their activity. The chloro-substituted aromatic ring can participate in π-π interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine
  • (1R)-1-(2-Chloro-3-ethylphenyl)ethane-1,2-diamine
  • (1R)-1-(2-Bromo-3-methylphenyl)ethane-1,2-diamine

Uniqueness

(1R)-1-(2-Chloro-3-methylphenyl)ethane-1,2-diamine is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

(1R)-1-(2-chloro-3-methylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H13ClN2/c1-6-3-2-4-7(9(6)10)8(12)5-11/h2-4,8H,5,11-12H2,1H3/t8-/m0/s1

InChI Key

IMRNLUKFCARPHK-QMMMGPOBSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)[C@H](CN)N)Cl

Canonical SMILES

CC1=C(C(=CC=C1)C(CN)N)Cl

Origin of Product

United States

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